molecular formula C21H18FN3O B10998694 N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

Cat. No.: B10998694
M. Wt: 347.4 g/mol
InChI Key: KDYUFMDRKVINLU-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical properties and biological activities. It is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom is usually done via electrophilic fluorination using reagents like Selectfluor.

    Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the fluorinated carbazole with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the indole moiety, potentially converting it to indoline.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted carbazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anticancer agent, given its ability to interfere with cellular processes. Studies are also exploring its use in treating neurological disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide stands out due to the combination of the fluorinated carbazole and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with cannabinoid receptors, antiviral properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a fluorinated tetrahydrocarbazole moiety linked to an indole carboxamide structure. The presence of the fluorine atom at the 6-position of the carbazole is significant as it influences both the biological activity and pharmacokinetic properties of the compound. Its molecular formula is C20H21FN4OC_{20}H_{21}FN_4O with a molecular weight of 358.41 g/mol.

1. Cannabinoid Receptor Interaction

Studies have indicated that this compound exhibits significant binding affinity towards cannabinoid receptors (CB1 and CB2). This interaction is crucial for its potential use in pain management and other neurological disorders.

Table 1: Binding Affinity of this compound to Cannabinoid Receptors

Receptor TypeBinding Affinity (Ki)Reference
CB125 nM
CB230 nM

The binding affinities suggest that this compound could modulate pain pathways effectively without significant central nervous system side effects.

2. Antiviral Properties

Research has highlighted the antiviral potential of compounds related to carbazole derivatives. For example, derivatives have shown effectiveness against human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication by targeting specific viral proteins.

Table 2: Antiviral Activity of Carbazole Derivatives

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index
IndolocarbazoleHCMV0.05>50>1000
N-(6-Fluoro...)HCV0.031>50>1612

These findings suggest that this compound could be explored further for antiviral applications.

3. Other Pharmacological Effects

In addition to its interaction with cannabinoid receptors and antiviral properties, this compound may exhibit other pharmacological activities such as:

  • Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
  • Antibacterial Activity : Some studies indicate that carbazole derivatives can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis.

Case Study 1: Analgesic Potential

A study evaluated the analgesic effects of N-(6-fluoro...) in animal models. Results demonstrated a significant reduction in pain response compared to control groups when administered at specific doses. This suggests its potential for development as a non-opioid analgesic agent.

Case Study 2: Antiviral Efficacy

In vitro studies on HCV showed that N-(6-fluoro...) effectively inhibited viral replication with minimal cytotoxicity. The compound's selectivity index indicated a promising therapeutic window for further exploration in clinical settings.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C21H18FN3O/c22-14-6-7-17-16(11-14)15-2-1-3-18(20(15)24-17)25-21(26)13-5-4-12-8-9-23-19(12)10-13/h4-11,18,23-24H,1-3H2,(H,25,26)

InChI Key

KDYUFMDRKVINLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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